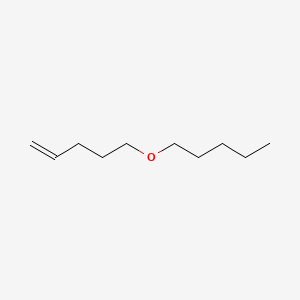
4-Pentenyl pentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a pentenyl group and a pentyl group connected via an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 4-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the use of 4-penten-1-ol and pentyl bromide in the presence of a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenyl pentyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for aliphatic ethers.
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alcohols and alkyl halides.
Claisen Rearrangement: This is a specific reaction for allyl vinyl ethers, where heating causes an intramolecular rearrangement to form β-aryl allyl ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Acidic Cleavage: HI or HBr in aqueous solution.
Claisen Rearrangement: Typically requires heating to around 250°C.
Major Products
Oxidation: Formation of peroxides.
Acidic Cleavage: Formation of alcohols and alkyl halides.
Claisen Rearrangement: Formation of β-aryl allyl ethers.
Aplicaciones Científicas De Investigación
4-Pentenyl pentyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of perfumes, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 4-Pentenyl pentyl ether in chemical reactions typically involves the cleavage of the C-O bond. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The specific pathway depends on the type of substituents attached to the ether.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ether: A simple symmetrical ether with two ethyl groups.
Ethyl methyl ether: An asymmetrical ether with one ethyl and one methyl group.
Tetrahydrofuran: A cyclic ether with a five-membered ring structure.
Uniqueness
4-Pentenyl pentyl ether is unique due to its combination of a pentenyl group and a pentyl group, which provides distinct chemical properties and reactivity compared to simpler ethers. Its structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
56052-88-1 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-pent-4-enoxypentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-10H2,2H3 |
Clave InChI |
MAXVGMWLQMEIEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





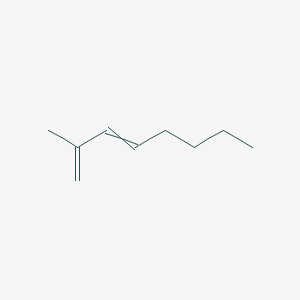
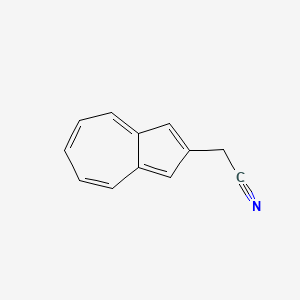
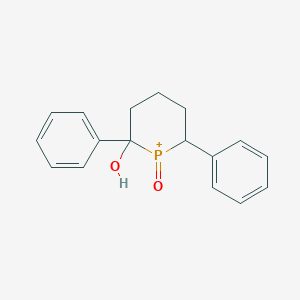
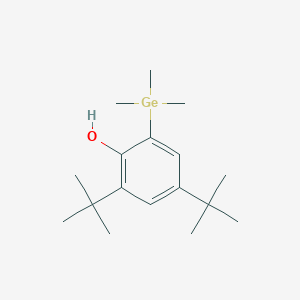
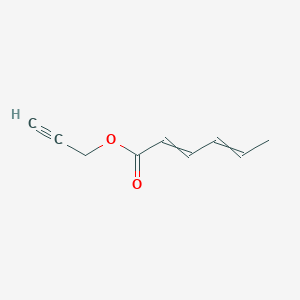
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)
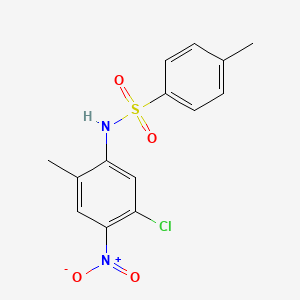
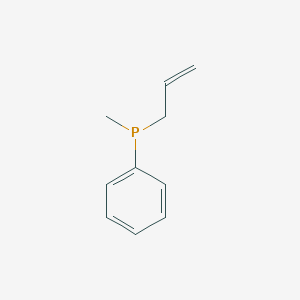

![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

